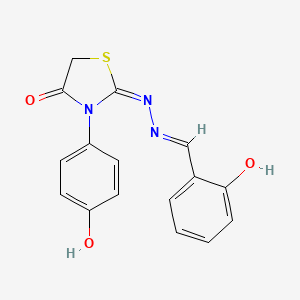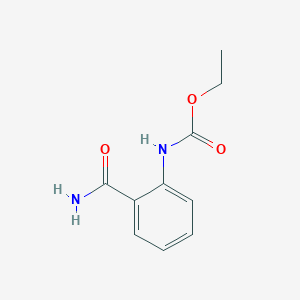![molecular formula C8H10N4O3 B7737659 (2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B7737659.png)
(2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring and a hydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid typically involves the condensation of 6-methyl-4-oxo-1H-pyrimidine-2-carbohydrazide with pyruvic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the condensation process. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
(2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound’s hydrazinylidene group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of protein function and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-4-oxo-1H-pyrimidine-2-carbohydrazide: A precursor in the synthesis of (2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid.
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]acetic acid: A structurally similar compound with a different side chain.
4-oxo-1H-pyrimidine-2-carbohydrazide: Another related compound with potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the hydrazinylidene group and the pyrimidine ring, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-4-3-6(13)10-8(9-4)12-11-5(2)7(14)15/h3H,1-2H3,(H,14,15)(H2,9,10,12,13)/b11-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWMCDGJBXKZQH-WZUFQYTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N/N=C(/C)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B7737577.png)
![3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B7737584.png)
![N~1~-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine diethanedioate](/img/structure/B7737595.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide;oxalic acid](/img/structure/B7737597.png)
![N'-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B7737605.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B7737611.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B7737613.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]propanohydrazide](/img/structure/B7737614.png)


![3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B7737641.png)
![6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B7737651.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B7737674.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide (non-preferred name)](/img/structure/B7737675.png)
